Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Descripción general

Descripción

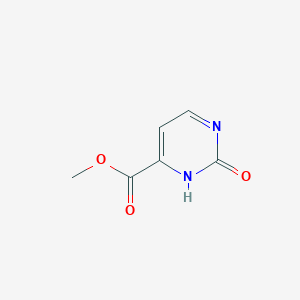

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidinones. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a keto group at position 2 and a carboxylate ester group at position 4. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be synthesized through various methods, with the Biginelli reaction being one of the most common. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:

- Urea

Aldehyde: (e.g., benzaldehyde)

β-Keto ester: (e.g., ethyl acetoacetate)

The reaction is catalyzed by an acid such as hydrochloric acid or acetic acid and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Análisis De Reacciones Químicas

Regioselective Oxidation

Ceric ammonium nitrate (CAN) induces regioselective oxidation at the C-5 position of the dihydropyrimidine ring. Electron-withdrawing substituents (e.g., fluorine) destabilize radical intermediates, directing the reaction pathway .

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 5-Fluoro-substituted dihydropyrimidine | CAN | 5-Oxo-pyrimidine | 68% |

| Unsubstituted dihydropyrimidine | CAN | Mixture of oxidized products | 45% |

The mechanism involves single-electron oxidation to generate a carboradical intermediate, followed by carbocation formation and subsequent oxidation .

Hydrogen Bonding and Solid-State Reactivity

X-ray crystallography reveals intermolecular N–H⋯O hydrogen bonds between the pyrimidine N–H and ester carbonyl groups, forming infinite chains . This structural motif influences solubility and reactivity in solid-phase reactions.

| Compound | Hydrogen Bond Length (Å) | Impact on Reactivity |

|---|---|---|

| Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 2.89 (N1–H1N⋯O2) | Stabilizes crystal packing; may reduce electrophilicity of carbonyl groups |

Comparative Reactivity of Analogues

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| 1-Methyl-2-oxo-dihydropyridine-4-carboxylate | Pyridine core | Higher electrophilicity at C-3 due to reduced aromaticity |

| 6-Methyluracil | Pyrimidine without ester | Lacks ester hydrolysis/transesterification pathways |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has a six-membered ring structure that includes two nitrogen atoms, a keto group at position 2, and a carboxylate ester group at position 4. It is commonly synthesized through the Biginelli reaction , involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. This method allows for the production of this compound with high efficiency and yield .

Pharmaceutical Applications

1. Drug Development:

this compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structural properties enhance bioactivity and therapeutic efficacy, particularly in drugs targeting neurological disorders .

2. Antiviral Properties:

Recent studies have demonstrated its potential as an antiviral agent. For instance, derivatives of this compound have shown significant activity against viruses such as Chikungunya virus (CHIKV) with promising IC50 values .

3. Antimicrobial Activity:

The compound exhibits antimicrobial properties against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

Agricultural Applications

1. Agrochemicals:

this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Biochemical Research

1. Enzyme Inhibition Studies:

Researchers employ this compound to investigate enzyme inhibition mechanisms and metabolic pathways. Its ability to interact with specific enzymes aids in understanding complex biological processes .

2. Mechanistic Studies:

The interactions of this compound with biological macromolecules are studied to elucidate its role in modulating signaling pathways related to inflammation and cell proliferation .

Material Science Applications

1. Advanced Materials Development:

Due to its chemical properties, this compound is explored for developing advanced materials such as polymers and coatings that offer enhanced durability and resistance to environmental factors .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparación Con Compuestos Similares

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be compared with other similar compounds such as:

- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar pyrimidine or dihydropyrimidine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Actividad Biológica

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a dihydropyrimidine core, which is known for its role in various biological processes. The compound's structure can be represented as follows:

The dihydropyrimidine ring system is characterized by its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of the dihydropyrimidine scaffold exhibit antiviral properties. For instance, a related compound, 2-oxo-5,6-benzopyrimidine-4-carboxylic acid, showed significant anti-Chikungunya virus (CHIKV) activity with an IC50 value of 23 μM . This suggests that this compound may also possess similar antiviral properties due to structural similarities.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. In comparative studies, compounds derived from the dihydropyrimidine structure exhibited promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like fluconazole .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Antimicrobial Action : Its ability to disrupt cellular membranes or inhibit essential metabolic pathways in microbes contributes to its antimicrobial efficacy.

Study on Antifungal Activity

In a recent study, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was synthesized and tested for its antifungal properties. The results indicated a significant reduction in fungal growth, with MIC values demonstrating effective inhibition comparable to standard treatments .

Structure–Activity Relationship (SAR)

Research has focused on understanding the SAR of dihydropyrimidines. Modifications to the methyl ester group and the introduction of various substituents on the aromatic rings have been shown to enhance biological activity. For example, compounds with electron-withdrawing groups exhibited increased potency against cancer cell lines .

Data Summary Table

Propiedades

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFHABUKRPPLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340596 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950514-14-4 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.